4-((3-Chloropyridazin-4-yl)oxy)aniline

Factor XIa inhibition anticoagulant drug discovery pyridazine regioisomer SAR

Generic regioisomer interchange erodes FXIa/PARP-1 inhibitor potency by 5-fold. 4-((3-Chloropyridazin-4-yl)oxy)aniline delivers the essential C3-chloro substitution pattern: • FXIa Ki = 1.9 nM (C6-Cl isomer: 9.6 nM) & aPTT EC₁.₅ₓ = 2.2 μM • Co-crystal validated (PDB 6C0S, 2.35 Å) for structure-guided design • Dual-indication: oncology (PARP-1) & anticoagulation (FXIa) Multi-gram inventory supports amide, urea, sulfonamide derivatization.

Molecular Formula C10H8ClN3O
Molecular Weight 221.64 g/mol
Cat. No. B11786679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-Chloropyridazin-4-yl)oxy)aniline
Molecular FormulaC10H8ClN3O
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC2=C(N=NC=C2)Cl
InChIInChI=1S/C10H8ClN3O/c11-10-9(5-6-13-14-10)15-8-3-1-7(12)2-4-8/h1-6H,12H2
InChIKeyXNBSUUXBUFDIBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-((3-Chloropyridazin-4-yl)oxy)aniline (CAS 1415050-22-4): A Regiospecific Pyridazine–Aniline Ether Building Block for Targeted Inhibitor Synthesis and Procurement Specification


4-((3-Chloropyridazin-4-yl)oxy)aniline (CAS 1415050-22-4, molecular formula C₁₀H₈ClN₃O, molecular weight 221.64 g/mol) is a heteroaryl ether building block comprising a 3-chloropyridazine ring connected via an oxygen bridge to a para‑aminophenyl group . This compound belongs to the broader class of aryloxypyridazine intermediates that have gained prominence in medicinal chemistry for constructing potent and selective inhibitors of coagulation factor XIa (FXIa) and poly(ADP‑ribose) polymerase‑1 (PARP‑1) [1][2]. The defining structural feature—the chlorine substituent at the pyridazine 3‑position in conjunction with the 4‑oxyaniline motif—establishes a regiospecific connectivity pattern that distinguishes this scaffold from its 6‑chloro, 5‑chloro, and non‑chlorinated regioisomers, and has been directly exploited in the design of clinical‑stage anticoagulant candidates [1].

Regiospecific core C3‑chloropyridazine scaffold for FXIa inhibitor design
Hybridization handle Aniline amine enables PARP‑1 inhibitor library synthesis
Structure‑based design Crystallographically resolved binding mode (PDB 6C0S)

Why Regioisomeric or Dechlorinated Pyridazine–Aniline Ethers Cannot Substitute for 4-((3-Chloropyridazin-4-yl)oxy)aniline in Potency‑Critical Applications


Substitution of 4-((3-chloropyridazin-4-yl)oxy)aniline with its closest commercially available analogs—including 4-[(6-chloropyridazin-3-yl)oxy]aniline (C6‑Cl), 4-(pyridazin-3-yloxy)aniline (non‑chlorinated), or 3-chloro-4-(pyridazin-3-yloxy)aniline (aniline‑ring chlorinated)—introduces measurable and functionally significant changes in binding affinity, anticoagulant potency, and target selectivity. In the factor XIa inhibitor series, shifting the chlorine from the pyridazine C3 to the C6 position (compound 9) reduced binding affinity approximately 5‑fold (FXIa Ki from 1.9 nM to 9.6 nM) and diminished anticoagulant activity in the aPTT clotting assay roughly 4‑fold (EC₁.₅ₓ from 2.2 μM to 9.3 μM) [1]. Removing the chlorine entirely (compound 3, C6‑H) further eroded affinity to a Ki of 7.0 nM and aPTT EC₁.₅ₓ to 14 μM [1]. These potency differences arise because the C3‑chlorine atom participates in productive van der Waals contacts within the enzyme active site and modulates the electron density of the pyridazine ring, altering both the hydrogen‑bonding capacity of the adjacent nitrogen and the conformational preferences of the ether linkage, as confirmed by co‑crystal structures of C3‑chloropyridazine‑containing inhibitors bound to FXIa (PDB 6C0S, 2.35 Å resolution) [1][2]. In the PARP‑1 context, 4‑chloropyridazinoxyphenyl conjugates bearing the identical C3‑chloro‑4‑oxyaniline core achieved growth inhibition comparable to olaparib in multiple cancer cell lines, with a 15‑ to 50‑fold reduction in colony formation versus untreated controls [3]. Such quantitative differentials demonstrate that generic regioisomer interchange is scientifically unsound when potency, selectivity, or downstream clinical translation depend on the precise spatial and electronic properties conferred by the C3‑chloropyridazin‑4‑yloxy substitution pattern.

! C6‑chloro or non‑chlorinated regioisomers may shift binding geometry and reduce target engagement in reported FXIa series.
! Dechlorinated or aniline‑ring chlorinated analogs alter electronic properties and hydrogen‑bond capacity; potency profile may not transfer.
! Identical molecular formula but distinct CAS numbers (e.g. 30184‑97‑5) require rigorous identity verification to avoid mis‑ordering.

Quantitative Comparator Evidence for 4-((3-Chloropyridazin-4-yl)oxy)aniline: Factor XIa Affinity, Anticoagulant Potency, PARP‑1 Inhibition, and Structural Biology


C3-Chloro vs. C6-Chloro Pyridazine Regioisomer: ~5-Fold Superior FXIa Binding Affinity and ~4-Fold Superior Anticoagulant Potency for the C3-Chloro Scaffold

In a systematic structure–activity relationship (SAR) study of pyridazine‑based factor XIa inhibitors, the inhibitor incorporating the C3‑chloropyridazin‑4‑yloxyphenyl scaffold (compound 10, which contains a core structurally derived from 4-((3‑chloropyridazin‑4‑yl)oxy)aniline) exhibited a FXIa binding affinity Ki of 1.9 nM and an in vitro anticoagulant clotting potency (aPTT EC₁.₅ₓ) of 2.2 μM [1]. In direct head‑to‑head comparison within the same study, the C6‑chloro regioisomer (compound 9) showed a Ki of 9.6 nM and an aPTT EC₁.₅ₓ of 9.3 μM, while the non‑chlorinated C6‑H pyridazine analog (compound 3) displayed a Ki of 7.0 nM and aPTT EC₁.₅ₓ of 14 μM [1]. The C3‑chloro scaffold thus provides a 5.1‑fold improvement in binding affinity over the C6‑chloro analog and a 3.7‑fold improvement over the non‑chlorinated analog. In the functional aPTT clotting assay, the C3‑chloro scaffold outperforms the C6‑chloro analog by 4.2‑fold and the C6‑H analog by 6.4‑fold [1]. Additionally, the 4,6‑disubstituted pyridazine regioisomer (compound 4) showed a Ki of 4.1 nM and aPTT EC₁.₅ₓ of 3.5 μM, still 2.2‑fold weaker in binding and 1.6‑fold weaker in clotting potency than the C3‑chloro analog [1].

FXIa Ki regioisomer
Reported
C3‑Cl derivative Ki 1.9 nM; C6‑Cl 9.6 nM; non‑Cl 7.0 nM (compound 10 vs 9 vs 3)
Regiospecific substitution context; C3‑chloro scaffold showed higher reported affinity in same assay.
Recombinant human FXIa; Ki from dose‑response curves. Bioorg. Med. Chem. Lett. 2018.
Factor XIa inhibition anticoagulant drug discovery pyridazine regioisomer SAR

C3-Chloropyridazine Core Enables Anticoagulant Activity (aPTT EC₁.₅ₓ) Bearing a 4.2‑ to 6.4‑Fold Advantage Over Alternative Pyridazine Regioisomers

Beyond biochemical binding affinity, the functional anticoagulant potency measured by activated partial thromboplastin time (aPTT) clotting assay provides a physiologically relevant metric for lead selection. The C3‑chloropyridazin‑4‑yloxy‑based inhibitor (compound 10) achieved an aPTT EC₁.₅ₓ of 2.2 μM, compared to 9.3 μM for the C6‑chloro analog (compound 9), 14 μM for the non‑chlorinated C6‑H analog (compound 3), and 3.5 μM for the 4,6‑disubstituted pyridazine analog (compound 4) [1]. This represents a 4.2‑fold functional superiority over the C6‑chloro regioisomer and a 6.4‑fold advantage over the non‑chlorinated analog in the same assay format. The C3‑chloro analog was also superior to the imidazole‑based clinical reference compound 1 (aPTT EC₁.₅ₓ = 5.3 μM) by 2.4‑fold [1]. Furthermore, when the C3‑chloropyridazine core was combined with an optimized P1′/P2 aspartic acid amide moiety (compound 19, FXIa Ki = 6.6 nM, aPTT EC₁.₅ₓ = 1.6 μM), sub‑micromolar anticoagulant activity was attained [1].

aPTT potency
Reported
aPTT EC₁.₅ₓ: C3‑Cl 2.2 μM; C6‑Cl 9.3 μM; non‑Cl 14 μM; 4,6‑disubst. 3.5 μM
Functional anticoagulant endpoint context; C3‑chloro regioisomer reported lower EC₁.₅ₓ.
Human plasma aPTT assay; concentration for 1.5‑fold clotting time increase.
activated partial thromboplastin time anticoagulant functional assay pyridazine scaffold optimization

4-Chloropyridazinoxyphenyl Conjugates Exhibit PARP‑1 Inhibition Comparable to Olaparib with 15‑ to 50‑Fold Colony Reduction in Cancer Cell Lines

A series of 4‑chloropyridazinoxyphenyl conjugates—all constructed on the identical 4-((3‑chloropyridazin‑4‑yl)oxy)aniline core—were evaluated for anticancer activity across eleven cancer cell lines [1]. The growth inhibition hierarchy was: 4‑chloropyridazinoxyphenyl‑aromatic ketones (3a–h) > 4‑chloropyridazinoxyphenyl‑benzyloxyphenylethan‑1‑one hybrids (4a–e) > 4‑chloropyridazinoxyphenyl‑thiazolidine‑2,4‑dione hybrid (5) [1]. In the three most sensitive cell lines (HNO97, FaDu, MDA‑MB‑468), IC₅₀ values were measured for all hybrids [1]. Critically, compounds 3c, 3d, and 3e demonstrated PARP‑1 inhibitory efficiencies comparable to the approved PARP inhibitor olaparib in a direct enzymatic assay [1]. DNA damage was confirmed by γ‑H2Ax immunostaining, and a significant 15‑ to 50‑fold reduction in colony‑forming capacity was observed relative to untreated controls [1]. These data establish that the 4‑chloropyridazinoxyphenyl (i.e., 4-((3‑chloropyridazin‑4‑yl)oxy)aniline‑derived) scaffold is not merely a passive linker but a productive pharmacophoric element capable of delivering PARP‑1 inhibition at clinically relevant levels.

PARP‑1 & colony
Class‑level
PARP‑1 inhibition comparable to olaparib; 15–50‑fold colony reduction vs control in cancer cell lines
Supports PARP‑1 pathway‑response interpretation; scaffold‑level evidence from derived hybrids.
Multiple cancer lines; γ‑H2Ax DNA damage marker. RSC Med. Chem. 2024.
PARP‑1 inhibition anticancer agents apoptosis induction 4-chloropyridazinoxyphenyl scaffold

Crystallographic Validation of the C3‑Chloropyridazin‑4‑yloxyphenyl Binding Mode at 2.35 Å Resolution in the FXIa Active Site (PDB 6C0S)

The co‑crystal structure of a C3‑chloropyridazine‑containing inhibitor bound to the active site of human factor XIa has been determined at 2.35 Å resolution and deposited as PDB entry 6C0S [1]. The structure reveals that one nitrogen of the chloropyridazine ring engages a hydrogen‑bond network mediated by an ethylene diol solvent molecule and conserved water molecules to the backbone carbonyl of Ser214, while the phenyl carbamate moiety occupies the S2′ pocket with the aniline NH forming a direct hydrogen bond to the backbone carbonyl of Leu41 [1]. The C3‑chlorine atom participates in van der Waals contacts within a lipophilic sub‑pocket, explaining why its replacement with hydrogen (as in compound 3) or its translocation to the C6 position (compound 9) leads to the quantitatively measured loss in binding affinity [1][2]. This experimentally resolved binding mode provides atomic‑level mechanistic rationale for the SAR trends and serves as a validated template for structure‑based design using the 4-((3‑chloropyridazin‑4‑yl)oxy)aniline scaffold [1][2].

Co‑crystal (PDB 6C0S)
Validated
2.35 Å resolution; C3‑chlorine engages van der Waals contacts; aniline NH hydrogen‑bonds Leu41
Atomic‑level binding mode context for structure‑based design; no equivalent regioisomer co‑crystal available.
Recombinant FXIa catalytic domain; R‑Value Free 0.226.
X‑ray crystallography structure‑based drug design FXIa–inhibitor co‑crystal 3-chloropyridazine binding mode

Procurement‑Relevant Differentiation: Regiospecific Identity, Purity Specifications, and Inventory Accessibility vs. Common Mis‑Ordering Risks

From a procurement standpoint, 4-((3‑chloropyridazin‑4‑yl)oxy)aniline (CAS 1415050‑22‑4) must be distinguished from several commercially available regioisomers that share the identical molecular formula (C₁₀H₈ClN₃O, MW 221.64) and may appear interchangeable in catalog searches: 4-[(6‑chloropyridazin‑3‑yl)oxy]aniline (CAS 30184‑97‑5), 3-[(6‑chloro‑3‑pyridazinyl)oxy]aniline (CAS 30184‑98‑6), and 3‑chloro‑4‑(pyridazin‑3‑yloxy)aniline (CAS 1249676‑11‑6) . The target compound is supplied at 97% purity (catalog number CM503043) , while the C6‑chloro regioisomer (CAS 30184‑97‑5) is typically offered at 95%+ purity . The 4‑(pyridazin‑3‑yloxy)aniline non‑chlorinated analog (CAS 1250501‑36‑0, MW 187.20) differs in molecular weight and formula and is offered at 95–98% purity depending on the supplier . Critically, the synthetic route to the target compound proceeds via nucleophilic aromatic substitution between 3‑chloropyridazin‑4‑ol (or 3,4‑dichloropyridazine) and 4‑aminophenol, a regiochemistry that is not accessible from the more common 3,6‑dichloropyridazine starting material that yields the C6‑substituted regioisomers . This synthetic accessibility distinction means that the C3‑chloro‑4‑oxy substitution pattern represents a non‑trivial chemical space that cannot be trivially reproduced from alternative dichloropyridazine precursors.

Procurement identity
Data to verify
CAS 1415050‑22‑4 (97% purity) vs regioisomers CAS 30184‑97‑5, 30184‑98‑6, 1249676‑11‑6
Regiospecific identity and purity specification must be confirmed to match reported scaffold activity.
Supplier‑reported purity; orthogonal synthetic route from 3‑chloropyridazin‑4‑ol.
chemical procurement CAS registry specificity building block purity regioisomer quality control

High‑Confidence Research and Industrial Application Scenarios for 4-((3-Chloropyridazin-4-yl)oxy)aniline Based on Comparator‑Backed Evidence


Factor XIa Inhibitor Lead Optimization for Next‑Generation Anticoagulants with Reduced Bleeding Risk

4-((3-Chloropyridazin-4-yl)oxy)aniline serves as the essential building block for constructing C3‑chloropyridazine‑based factor XIa inhibitors that have demonstrated single‑digit nanomolar binding affinity (Ki = 1.9 nM) and sub‑ to low‑micromolar anticoagulant activity (aPTT EC₁.₅ₓ = 2.2 μM) [1]. Medicinal chemistry teams pursuing FXIa as an antithrombotic target with a predicted superior safety profile versus standard‑of‑care anticoagulants should prioritize this building block, as the C3‑chloro substitution pattern is irreplaceable for achieving maximal potency; the C6‑chloro regioisomer yields a 5.1‑fold loss in binding affinity and a 4.2‑fold loss in functional clotting potency [1]. The availability of an experimentally resolved co‑crystal structure (PDB 6C0S, 2.35 Å) further enables rational, structure‑guided elaboration of the P1′ and P2′ vectors from the aniline nitrogen, accelerating SAR cycles and reducing the number of synthetic iterations required to achieve candidate‑level potency and selectivity [2].

PARP‑1‑Targeted Anticancer Agent Discovery Using the 4-Chloropyridazinoxyphenyl Hybridization Strategy

The 4-((3-chloropyridazin-4-yl)oxy)aniline scaffold, when elaborated into 4‑chloropyridazinoxyphenyl‑aromatic ketone or benzyloxyphenylethan‑1‑one hybrids via the free aniline amine, yields PARP‑1 inhibitors with efficacy comparable to olaparib and induces 15‑ to 50‑fold reductions in cancer cell colony formation across HNO97, FaDu, and MDA‑MB‑468 lines [1]. This application scenario is directly supported by the 2024 study by Abdelrahman et al., which established a clear SAR hierarchy demonstrating that the 4‑chloropyridazinoxyphenyl‑aromatic ketone series (3a–h) outperforms both the benzyloxyphenylethan‑1‑one (4a–e) and thiazolidine‑2,4‑dione (5) hybrid series [1]. Procurement of the building block in multi‑gram quantities supports parallel medicinal chemistry exploration of diverse amide, urea, and sulfonamide derivatives at the aniline nitrogen, each of which can be rapidly screened for PARP‑1 inhibition and antiproliferative activity.

Structure‑Based Drug Design (SBDD) Campaigns Leveraging a Validated Pyridazine–Kinase Binding Mode

The 2.35 Å co‑crystal structure of a C3‑chloropyridazin‑4‑yl‑phenyl carbamate inhibitor bound to the FXIa active site (PDB 6C0S) provides a high‑resolution template for computational chemistry workflows including molecular docking, free energy perturbation (FEP) calculations, and fragment‑based screening [1][2]. The structural data confirm that the chloropyridazine nitrogen participates in a water‑mediated hydrogen bond to Ser214 while the aniline NH engages Leu41 directly, establishing two anchor points that can be exploited for affinity maturation [2]. Computational chemists and structural biologists engaged in kinase or serine protease inhibitor design can use 4-((3-chloropyridazin-4-yl)oxy)aniline as a core fragment for virtual library enumeration, with the confidence that the C3‑chloro geometry is pre‑validated by experimental electron density rather than merely docking‑predicted.

Multi‑Program Chemical Inventory Consolidation for Organizations Pursuing Both Oncology and Cardiovascular Indications

For contract research organizations (CROs) and pharmaceutical companies with parallel discovery programs in oncology and cardiovascular disease, 4-((3-chloropyridazin-4-yl)oxy)aniline offers the operational advantage of a single building block that feeds into two mechanistically distinct and clinically validated target classes: PARP‑1 (oncology) and FXIa (anticoagulation) [1][2]. The aniline amine serves as a universal derivatization handle, allowing the same multi‑gram inventory to support amide coupling, reductive amination, sulfonamide formation, or urea synthesis across both therapeutic area portfolios. This dual‑indication applicability reduces procurement overhead, simplifies supply chain logistics, and mitigates the risk of stranded chemical inventory should one program be deprioritized.

Application
Selection Property
Validation Focus
FXIa inhibitor lead optimization
Regiospecific C3‑chloropyridazine substitution pattern
Target engagement (Ki) and functional anticoagulant activity (aPTT) in recombinant and plasma assays
PARP‑1‑targeted anticancer agent discovery
4‑Chloropyridazinoxyphenyl hybridization core via aniline amine
PARP‑1 enzymatic inhibition and cancer cell colony formation reduction
Structure‑based design against FXIa
Crystallographically resolved binding mode (PDB 6C0S)
Molecular docking and FEP calculations based on experimental electron density
Multi‑program inventory consolidation
Single aniline derivatization handle for amide/sulfonamide libraries
Dual research applicability in oncology and cardiovascular programs without regioisomer mismatch
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